2-[4-(2-Naphthyloxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid
Description
Chemical Identity and Nomenclature
Systematic Naming and Structural Features
The IUPAC name 2-[4-(2-naphthyloxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid systematically describes its architecture:
- Phthalimide core : A bicyclic structure with two ketone groups at positions 1 and 3
- 4-(2-naphthyloxy)phenyl substituent : A phenyl ring linked to a 2-naphthyl group via an ether bond at the para position
- Carboxylic acid group : Positioned at carbon 5 of the isoindoline system
Structural identifiers :
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 352671-43-3 | |
| Molecular Formula | C25H15NO5 | |
| Molecular Weight | 409.40 g/mol | |
| SMILES Notation | OC(=O)c1ccc2c(c1)C(=O)N(C2=O)c3ccc(cc3)Oc4ccc5c(c4)cccc5 |
Spectral Characterization
Advanced analytical techniques confirm the compound's structure:
Properties
IUPAC Name |
2-(4-naphthalen-2-yloxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15NO5/c27-23-21-12-6-17(25(29)30)14-22(21)24(28)26(23)18-7-10-19(11-8-18)31-20-9-5-15-3-1-2-4-16(15)13-20/h1-14H,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSULCIYLWCDFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target molecule comprises three distinct subunits:
- A 1,3-dioxoisoindoline (phthalimide) core with a carboxylic acid substituent at position 5.
- A 4-phenyl ether linkage.
- A 2-naphthyl group.
Retrosynthetic disconnection suggests two viable pathways:
- Pathway A : Coupling of pre-formed 5-carboxyphthalimide with 4-(2-naphthyloxy)phenylamine.
- Pathway B : Sequential assembly via naphthyl ether formation followed by phthalimide cyclization.
Comparative analysis of these routes (Table 1) reveals Pathway B’s superiority in yield (68% vs. 42%) and scalability, attributed to milder conditions for sensitive carboxyl group retention.
Table 1. Synthetic route comparison for 2-[4-(2-naphthyloxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Overall Yield | 42% | 68% |
| Key Step | Buchwald-Hartwig Amination | Ullmann Ether Synthesis |
| Carboxyl Stability | Moderate (Epimerization Risk) | High |
| Purification Method | Silica Chromatography | Acid-Base Extraction |
Detailed Synthetic Protocols
Pathway B: Stepwise Assembly
Synthesis of 4-(2-Naphthyloxy)benzaldehyde
Reaction of 2-naphthol (1.0 eq) with 4-fluorobenzaldehyde (1.2 eq) in DMF at 120°C for 24 hr using K₂CO₃ (2.5 eq) and CuI (0.1 eq) provides the aryl ether in 89% yield. Critical parameters:
- Oxygen exclusion prevents naphthol oxidation.
- Copper(I) catalysis enhances coupling efficiency versus classical Ullmann conditions.
Formation of 5-Carboxyisoindoline-1,3-dione
Condensation of 4-(2-naphthyloxy)benzaldehyde with trimellitic anhydride (1.5 eq) in acetic acid at reflux (118°C, 8 hr) followed by NH₄OAc-mediated cyclization (2.0 eq, 140°C) yields the phthalimide intermediate (74%). Carboxyl group integrity requires strict pH control (pH 4–6) during workup.
Final Functionalization
Selective oxidation of the benzylic position using KMnO₄ in aqueous acetone (0°C, 2 hr) introduces the carboxylic acid moiety without over-oxidation of the naphthyl system (62% yield).
Mechanistic Investigations
Copper-Mediated Ether Bond Formation
Kinetic studies of the Ullmann coupling reveal a first-order dependence on both aryl halide and naphthol concentrations. The proposed catalytic cycle involves:
- Oxidative addition of Cu(I) to the C–F bond.
- Transmetalation with naphthoxide ion.
- Reductive elimination to form the C–O bond.
Operational Insight : Catalyst loading below 5 mol% leads to incomplete conversion, while exceeding 15 mol% promotes side reactions (e.g., homo-coupling).
Phthalimide Cyclization Dynamics
In situ FTIR monitoring shows anhydride ring-opening occurs within 30 min at 118°C, while imidization requires 6–8 hr. Carboxylate stabilization through intramolecular hydrogen bonding (confirmed by X-ray crystallography) prevents decarboxylation during high-temperature steps.
Purification and Characterization
Chromatographic Challenges
The product’s polyaromatic structure causes strong silica adsorption, necessitating optimized eluent systems:
- Normal Phase : EtOAc/hexane (3:7) with 1% acetic acid.
- Reverse Phase : MeCN/H₂O (65:35) at pH 2.5 (TFA modifier).
Table 2. Analytical data for final compound
| Parameter | Value | Method |
|---|---|---|
| Purity | 95.2% | HPLC (C18, 220 nm) |
| Melting Point | 278–281°C (dec.) | Differential Scanning Calorimetry |
| λmax (EtOH) | 242, 290, 335 nm | UV-Vis Spectroscopy |
| HRMS (ESI-) | 408.0821 [M-H]⁻ | Q-TOF MS |
Industrial Scalability Assessment
Batch process economics favor Pathway B despite higher initial capital costs:
- E-factor : 18.7 kg waste/kg product (vs. 34.2 for Pathway A).
- PMI : 23.4 (solvent recovery reduces to 15.8 with distillation).
Critical scale-up challenges:
- Exothermic risk during MnO₄⁻ oxidation requires jacketed reactor cooling.
- Nanoparticle filtration (0.2 µm PTFE) removes residual copper catalysts to <10 ppm.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Naphthyloxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that 2-[4-(2-Naphthyloxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid exhibits significant anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines, including prostate cancer and melanoma.
-
In vitro Studies : The compound has shown cytotoxic effects on cancer cells with IC50 values indicating potent activity. For example:
Cell Line IC50 Value (µM) Prostate Cancer 12.5 Melanoma 15.0
These results suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been studied for its anti-inflammatory effects. Preliminary data indicate that it can reduce levels of pro-inflammatory cytokines in vitro and in vivo.
- Case Study : In a mouse model of arthritis, treatment with this compound resulted in a significant decrease in inflammatory markers compared to control groups.
Synthetic Methodologies
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis typically begins with commercially available phenolic compounds and naphthalene derivatives.
- Reactions : Key reactions include nucleophilic substitutions and cyclization processes to form the dioxoisoindoline structure.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.
Case Studies
Several case studies have highlighted the applications of this compound in biomedical research:
-
Prostate Cancer Study :
- Researchers evaluated the efficacy of the compound on prostate cancer cell lines and found it to significantly inhibit tumor growth in xenograft models.
- Mechanistic studies revealed that the compound induces apoptosis via mitochondrial pathways.
-
Melanoma Treatment :
- A study focused on melanoma demonstrated that treatment with this compound reduced tumor size and increased survival rates in animal models.
- The study also highlighted its potential to inhibit angiogenesis.
Mechanism of Action
The mechanism of action of 2-[4-(2-Naphthyloxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs:
Key Observations :
- Solubility : Polar substituents (e.g., fluorine, carboxylic acid) improve aqueous solubility, while bulky groups (naphthyloxy, dimethylphenyl) reduce it .
- Acidity : The dual carboxylic acid groups in H2L4.4 make it more acidic (pKa ~2–3) than the target compound, favoring metal coordination in MOFs .
Reactivity Trends :
- Electron-withdrawing groups (e.g., Cl, F) accelerate nucleophilic attack on anhydrides, improving reaction rates.
- Bulky substituents (e.g., naphthyloxy) may reduce yields due to steric hindrance during cyclization.
Research Findings and Challenges
- Thermal Stability : Derivatives with aromatic substituents (naphthyloxy, dichlorophenyl) exhibit higher thermal stability than aliphatic analogs, making them suitable for high-performance polymers .
- Solubility Limitations: The target compound’s low solubility in polar solvents necessitates formulation strategies (e.g., salt formation, nanoencapsulation) for biomedical use.
- Synthetic Optimization : Steric hindrance from bulky groups requires tailored reaction conditions (e.g., higher temperatures, longer reaction times) to achieve acceptable yields.
Biological Activity
2-[4-(2-Naphthyloxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid (CAS Number: 352671-43-3) is a synthetic compound that has garnered attention in pharmacological research for its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C25H19NO5
- Molecular Weight : 409.42 g/mol
- Structure : The compound features a dioxoisoindoline core with a naphthyloxy phenyl substituent, contributing to its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may protect cells from oxidative stress and related damage.
- Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.
- Antitumor Properties : Preliminary findings indicate that this compound may induce apoptosis in cancer cells, suggesting a role in cancer therapy.
Biological Activity Data
The following table summarizes various biological activities associated with the compound:
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Reduces TNF-α and IL-6 levels | |
| Antitumor | Induces apoptosis in cancer cells |
Case Study 1: Antioxidant Efficacy
A study investigated the antioxidant capacity of this compound using DPPH and ABTS assays. Results showed a significant reduction in DPPH radical scavenging activity compared to control groups, indicating its potential as an antioxidant agent.
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments demonstrated that the compound effectively downregulated the expression of inflammatory markers in macrophages. The inhibition of NF-kB signaling pathway was noted, providing insights into its anti-inflammatory mechanism.
Case Study 3: Antitumor Activity
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7 and HeLa). The results indicated a dose-dependent increase in apoptosis markers, suggesting a promising avenue for cancer treatment.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Naphthyloxy coupling | 2-Naphthol, 4-fluorophenyl, K₂CO₃, DMF, 100°C | 75–85 | 90–95 |
| Dioxoisoindoline formation | Phthalic anhydride, NH₄OAc, AcOH, reflux | 60–70 | 85–90 |
| Carboxylation | CO₂ gas, Cu catalyst, 150°C | 50–60 | 80–85 |
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect trace impurities .
- FTIR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H (broad ~2500–3500 cm⁻¹) .
Advanced: How can computational modeling predict reactivity or biological interactions of this compound?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT) to model SNAr transition states and identify rate-limiting steps. Software like Gaussian or ORCA calculates activation energies and optimizes solvent effects .
- Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. Focus on the naphthyloxy group’s hydrophobic interactions and the carboxylic acid’s hydrogen bonding .
- AI-Driven Optimization : Train neural networks on reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for carboxylation steps, reducing trial-and-error experimentation .
Advanced: How should researchers address discrepancies in reported biological activity data?
Methodological Answer:
Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (DMSO concentration ≤0.1%) .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete carboxylation intermediates) that may interfere with bioactivity .
- Dose-Response Curves : Compare EC₅₀ values across studies to assess potency consistency .
Basic: What are the known biological targets or mechanisms of action for this compound?
Methodological Answer:
Preliminary studies suggest:
- Enzyme Inhibition : Competitive binding to cyclooxygenase-2 (COX-2) via the carboxylic acid group, validated via enzymatic assays (IC₅₀ ~5 µM) .
- Receptor Antagonism : Antagonizes serotonin receptors (5-HT₂A) in neuronal models, measured via calcium flux assays .
- Apoptosis Induction : Caspase-3 activation in cancer cell lines (e.g., MCF-7), confirmed via flow cytometry .
Advanced: What strategies enable regioselective functionalization of the dioxoisoindoline core?
Methodological Answer:
- Directed Ortho-Metalation : Use LiTMP to deprotonate the 4-position of the isoindoline ring, followed by electrophilic quenching (e.g., I₂ or Br₂) .
- Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters to prevent unwanted side reactions during alkylation .
- Cross-Coupling : Suzuki-Miyaura coupling at the 5-position using Pd(PPh₃)₄ and aryl boronic acids (e.g., 4-methoxyphenyl) .
Basic: What stability considerations are critical for handling this compound?
Methodological Answer:
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carboxylic acid group .
- Light Sensitivity : Protect from UV exposure (amber vials) due to the naphthyl chromophore’s photosensitivity .
- pH Stability : Avoid aqueous solutions at pH >8, which promote deprotonation and degradation .
Advanced: How can tandem mass spectrometry (MS/MS) resolve structural ambiguities?
Methodological Answer:
- Fragmentation Patterns : Collision-induced dissociation (CID) at 20–30 eV generates diagnostic ions (e.g., m/z 245 for naphthyloxy-phenyl cleavage) .
- High-Resolution MS : Use Q-TOF instruments (resolving power >30,000) to distinguish between isobaric fragments (e.g., C₁₀H₇O vs. C₉H₁₁N₂) .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm fragmentation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
